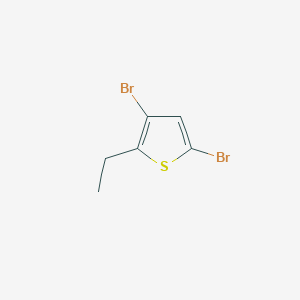

3,5-Dibromo-2-ethylthiophene

Description

Properties

CAS No. |

62323-45-9 |

|---|---|

Molecular Formula |

C6H6Br2S |

Molecular Weight |

269.99 g/mol |

IUPAC Name |

3,5-dibromo-2-ethylthiophene |

InChI |

InChI=1S/C6H6Br2S/c1-2-5-4(7)3-6(8)9-5/h3H,2H2,1H3 |

InChI Key |

QIBYOGVDOMYTJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3,5-Dibromo-2-ethylthiophene with analogous brominated and non-brominated thiophenes:

Key Observations :

- Substituent Effects: The ethyl group in this compound provides greater steric bulk and hydrophobicity compared to the methyl group in 3,5-Dibromo-2-methylthiophene. This improves solubility in organic solvents like toluene or chloroform, facilitating its use in polymer synthesis . Bromine vs. Methyl Substitution: Bromine atoms at 3- and 5-positions (in dibromo derivatives) increase electrophilicity, enabling participation in cross-coupling reactions. In contrast, non-brominated analogs like 3,5-Dimethylthiophene are less reactive and primarily used in non-reactive applications (e.g., fragrances) .

- Reactivity :

- This compound undergoes regioselective coupling reactions at the bromine sites, whereas 2-Bromo-3,5-dimethylthiophene (with a single bromine at position 2) is less versatile in forming extended conjugated systems .

Q & A

Q. What are the key synthetic methodologies for preparing 3,5-Dibromo-2-ethylthiophene, and how do reaction conditions influence yield and purity?

The synthesis of brominated thiophenes typically involves halogenation of the parent thiophene core. For this compound, direct bromination of 2-ethylthiophene using bromine or N-bromosuccinimide (NBS) in a controlled solvent system (e.g., acetic acid or dichloromethane) is a common approach. The position of bromination is influenced by the electron-donating ethyl group, which directs substitution to the 3 and 5 positions. Careful temperature control (0–25°C) and stoichiometric ratios (2 equivalents of Br₂) are critical to avoid over-bromination. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and ethyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 285.93 for C₆H₆Br₂S).

- Infrared (IR) Spectroscopy : Detection of C-Br stretches (~500–600 cm⁻¹) and C-S vibrations (~700 cm⁻¹).

- Elemental Analysis : To validate Br and S content. For crystalline derivatives, single-crystal X-ray diffraction (e.g., CCDC databases) resolves structural ambiguities .

Q. How does the ethyl substituent influence the electronic properties of this compound compared to other alkyl/aryl derivatives?

The ethyl group acts as an electron-donating substituent, increasing electron density at the thiophene ring. This contrasts with electron-withdrawing groups (e.g., nitro or ethoxy), which reduce reactivity in electrophilic substitutions. Comparative studies with analogs like 3,5-Dibromo-2-nitrothiophene show that the ethyl group enhances stability in cross-coupling reactions (e.g., Suzuki or Stille couplings) for constructing π-conjugated systems .

Advanced Research Questions

Q. What strategies optimize the use of this compound in synthesizing π-conjugated polymers for organic electronics?

The compound serves as a monomer in polymerizations (e.g., Kumada, Yamamoto, or Grignard metathesis) to create regioregular polythiophenes. Key considerations:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling with thiophene or bithiophene comonomers.

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) improve solubility and chain propagation.

- Post-Polymerization Doping : Bromine atoms facilitate post-synthetic modifications (e.g., Suzuki coupling) to introduce functional side chains for tuning bandgaps .

Q. How do crystallographic data resolve structural ambiguities in this compound derivatives, and what intermolecular interactions dominate packing?

X-ray crystallography reveals Br⋯Br (3.4–3.6 Å) and C-H⋯π interactions as dominant packing forces. For example, in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran analogs, Br⋯Br contacts contribute to layered stacking, critical for charge transport in semiconductors. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C-Br) highlight the need for empirical validation .

Q. What experimental and computational approaches reconcile conflicting data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in reaction yields or regioselectivity may arise from steric hindrance from the ethyl group or competing side reactions (e.g., debromination). Methodological solutions:

Q. How does this compound compare to halogenated thiophene analogs in mediating charge transport in thin-film transistors?

Bromine’s high electronegativity lowers the HOMO level (-5.2 eV vs. -4.8 eV for non-brominated analogs), enhancing air stability. Ethyl groups improve solubility for solution processing, but excessive alkylation can disrupt π-π stacking. Mobility measurements (via FET devices) show 0.01–0.1 cm²/V·s for polymers derived from this monomer, competitive with 3,5-Dibromo-2-nitrothiophene-based materials .

Methodological and Data Analysis Questions

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Standardized Reaction Conditions : Pre-drying solvents, using inert atmospheres (N₂/Ar), and calibrated temperature controls.

- Cross-Validation : Comparing NMR data with PubChem entries (e.g., InChIKey RQCAGOBHFYBFNT for related compounds) to confirm assignments.

- Crystallization Trials : Screening solvent mixtures (e.g., hexane/ethyl acetate) to obtain high-quality crystals for XRD .

Q. How can researchers address challenges in achieving high regioselectivity during functionalization of this compound?

- Protecting Group Strategies : Temporarily blocking reactive sites (e.g., using trimethylsilyl groups) to direct substitutions.

- Microwave-Assisted Synthesis : Accelerating reactions to minimize side products.

- Statistical Analysis of Reaction Outcomes : Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios .

Q. What are the limitations of using this compound in high-throughput screening for organic semiconductor libraries?

Challenges include:

- Synthetic Scalability : Multi-step routes complicate large-scale production.

- Batch-to-Batch Variability : Trace impurities (e.g., residual Pd) affecting device performance.

- Data Interpretation : Correlating molecular structure (e.g., ethyl vs. methyl substituents) with optoelectronic properties requires advanced multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.